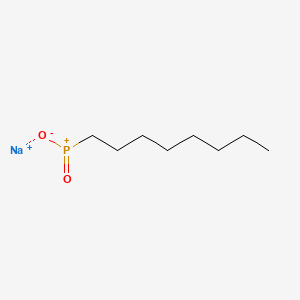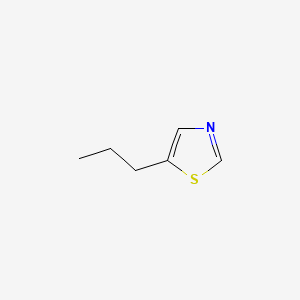![molecular formula C17H21N3 B15344505 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline CAS No. 10050-89-2](/img/structure/B15344505.png)
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline is an organic compound with the molecular formula C17H21N3. It is a Schiff base, characterized by the presence of an imine group (–C=N–) formed by the condensation of an amine and an aldehyde. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as halogens, nitro groups; reactions are conducted in the presence of Lewis acids or under acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Halogenated, nitrated, or other substituted derivatives
科学研究应用
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
作用机制
The mechanism of action of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline involves its interaction with molecular targets through its imine group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its electron-donating dimethylamino groups enhance its reactivity, allowing it to participate in redox reactions and other chemical processes .
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline
- 4-[(E)-(4-chlorophenyl)iminomethyl]-N,N-dimethylaniline
- 4-[(E)-(4-methylphenyl)iminomethyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline is unique due to its strong electron-donating dimethylamino groups, which significantly influence its chemical reactivity and stability. This makes it particularly useful in applications requiring high electron density and stability under various conditions .
属性
CAS 编号 |
10050-89-2 |
|---|---|
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC 名称 |
4-[[4-(dimethylamino)phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-19(2)16-9-5-14(6-10-16)13-18-15-7-11-17(12-8-15)20(3)4/h5-13H,1-4H3 |
InChI 键 |
KAUNTOUDFKIOEK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)






![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)





